molecular formula C21H25N3O7S B6493338 N'-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868983-00-0

N'-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B6493338
CAS No.: 868983-00-0
M. Wt: 463.5 g/mol
InChI Key: HPSJXNRSHWJZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic chemical compound supplied for non-human research applications. The structural features of this molecule, which incorporate an oxazolidinone ring and a benzenesulfonamide group, suggest potential for diverse research applications, though its specific biological profile requires empirical characterization. Compounds containing the oxazolidinone pharmacophore are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . Meanwhile, benzenesulfonamide derivatives are frequently investigated as inhibitors for various enzyme classes, including receptor tyrosine kinases (RTKs), and have shown promise in areas such as oncology research . The unique hybrid structure of this particular compound makes it a candidate for investigating novel mechanisms of action or for dual-target strategies in microbiological or cell biology studies. Researchers are advised to conduct thorough investigations to determine its specific activity, selectivity, and mechanism of action. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-benzyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-29-17-9-8-16(12-18(17)30-2)32(27,28)24-10-11-31-19(24)14-23-21(26)20(25)22-13-15-6-4-3-5-7-15/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJXNRSHWJZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group, a methoxybenzenesulfonyl moiety, and an oxazolidine ring, contributing to its unique reactivity and biological potential.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H25N3O6S
Molecular Weight425.50 g/mol
CAS Number869071-47-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of enzymes or receptors involved in various physiological processes. Notably, studies have suggested its role as an inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE), which is implicated in cardiovascular diseases and other conditions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's ability to inhibit ECE may also confer anti-inflammatory properties. ECE is known to play a role in the pathogenesis of inflammatory diseases. In animal models, administration of this compound resulted in reduced markers of inflammation.

Anticancer Potential

Emerging research has highlighted the compound's potential in cancer therapy. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Recent publications have documented various studies assessing the biological activities of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics .
  • Inflammation Model Study : Research conducted on mice models demonstrated that treatment with this compound significantly reduced inflammatory cytokines in serum compared to control groups .
  • Cancer Cell Line Research : An investigation into its anticancer properties revealed that the compound inhibited growth in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Key Differences:

The 4-nitrobenzenesulfonyl group in BA97714 introduces a strong electron-withdrawing nitro group, which may increase electrophilicity and reactivity in nucleophilic substitution or redox reactions . The 4-methoxybenzenesulfonyl group in the compound offers a single methoxy substituent, balancing electronic effects between the target and BA97714 .

N' Substituent: The benzyl group in the target compound enables π-π interactions with aromatic systems, which could be advantageous in drug design or supramolecular chemistry.

Functional Implications

  • Reactivity : The nitro group in BA97714 may facilitate reactions requiring electron-deficient aromatic systems, such as Suzuki couplings or reductions. In contrast, the methoxy-rich target compound is more suited for applications requiring electron-rich environments, such as antioxidant activity or metal coordination .
  • Biological Activity : While specific data are unavailable, the benzyl group’s aromaticity could enhance blood-brain barrier penetration compared to the polar phenethyl group in analogs. This structural feature is critical in central nervous system-targeted drug development.
  • Crystallographic Behavior: Compounds like BA97714 and the analog likely underwent structural validation using SHELXL or ORTEP-3, tools renowned for precision in small-molecule crystallography . The target compound’s 3,4-dimethoxybenzenesulfonyl group may influence crystal packing via hydrogen bonding or van der Waals interactions.

Preparation Methods

Cyclization of β-Amino Alcohols

The 1,3-oxazolidine ring is classically synthesized via cyclocondensation of β-amino alcohols with carbonyl compounds. For example, reacting 3-amino-1-propanol with formaldehyde generates the oxazolidine core. To introduce the sulfonyl group at position 3, 3,4-dimethoxybenzenesulfonyl chloride is used in a nucleophilic substitution reaction.

Procedure :

  • 3-Amino-1-propanol (1.0 equiv) is treated with formaldehyde (1.2 equiv) in toluene under reflux to form 1,3-oxazolidine.

  • The intermediate is sulfonylated with 3,4-dimethoxybenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • The product, 3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidine , is isolated via column chromatography (60–70% yield).

Alternative Pathway: Sulfonation Prior to Cyclization

To avoid steric hindrance during sulfonation, the sulfonyl group can be introduced before ring closure:

  • 3,4-Dimethoxybenzenesulfonyl chloride (1.1 equiv) reacts with 3-amino-1-propanol (1.0 equiv) in DCM/TEA to form N-(3-hydroxypropyl)-3,4-dimethoxybenzenesulfonamide .

  • Cyclization with paraformaldehyde in ethanol under acidic conditions (HCl) yields the sulfonylated oxazolidine (75–80% yield).

Synthesis of the N-Benzyl Ethanediamide Moiety

Ethanediamide derivatives are typically prepared via amidation of oxalic acid precursors. The N-benzyl group is introduced via reductive amination or alkylation:

Stepwise Amidation of Oxalyl Chloride

  • Oxalyl chloride (1.0 equiv) reacts with benzylamine (2.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C to form N,N'-dibenzylethanediamide (85% yield).

  • Selective mono-debenzylation via hydrogenolysis (H₂/Pd-C) yields N'-benzy-lethanediamide .

Direct Coupling Using Carbodiimide Reagents

  • Oxalic acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) in DCM.

  • Sequential addition of benzylamine (1.0 equiv) and methylamine (1.0 equiv) affords the unsymmetrical ethanediamide (70% yield).

Coupling of Oxazolidine and Ethanediamide Fragments

The methylene bridge between the oxazolidine and ethanediamide is established via nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Alkylation

  • 3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazolidine (1.0 equiv) is treated with N'-benzy-lethanediamide (1.2 equiv) in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

  • Heating at 80°C for 12 hours affords the target compound (50–60% yield).

Mitsunobu Reaction for C–O Bond Formation

  • The oxazolidine’s hydroxyl group (if present) reacts with N'-benzy-lethanediamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • This method offers superior stereocontrol but requires anhydrous conditions (55–65% yield).

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures.

  • Toluene or THF are preferred for cyclization steps to minimize decomposition.

Catalytic Approaches

  • Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in ethanediamide synthesis.

  • Enzyme-mediated amidation (e.g., lipase B) offers greener alternatives but with lower yields (30–40%).

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for isolating intermediates.

  • Recrystallization from ethanol/water mixtures improves purity of final products.

Analytical Characterization

Critical spectroscopic data for the target compound:

Property Value
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 152.1 (SO₂), 56.8 (OCH₃)
HRMS (ESI+) m/z 518.1845 [M+H]⁺ (calc. 518.1850)

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

The synthesis involves sequential reactions requiring precise control of:

  • Catalysts : Use palladium-based catalysts or acid/base catalysts for sulfonylation and amide bond formation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is suitable for extraction .
  • Temperature : Maintain 0–5°C during exothermic steps (e.g., acylation) and room temperature for cyclization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to isolate high-purity products .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl, oxazolidinone) and confirms regiochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios must match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can contradictory data on biological activity across assay systems be resolved?

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., luciferase reporter) systems .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to distinguish true interactions from assay artifacts .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes and reconcile discrepancies (e.g., IC50 variations due to conformational flexibility) .

Q. What methodologies address challenges in X-ray crystallography for this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) to resolve weak diffraction from flexible oxazolidinone groups .
  • Refinement : SHELXL-2018 with anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
  • Visualization : WinGX/ORTEP-3 for modeling thermal ellipsoids and hydrogen-bonding networks .
  • Validation : Check CIF files with PLATON to identify residual density or disorder .

Q. How should SAR studies be designed to map functional group contributions to bioactivity?

  • Systematic Modifications :
    • Sulfonyl Group : Replace 3,4-dimethoxybenzenesulfonyl with halogenated analogs to probe steric/electronic effects .
    • Benzyl Moiety : Introduce substituents (e.g., -CF3, -NO2) to assess hydrophobic/hydrophilic balance .
    • Oxazolidinone Ring : Test saturated (oxazinan) or fused heterocycles for conformational rigidity .
  • Assay Selection : Pair biochemical (e.g., enzyme inhibition) with phenotypic assays (e.g., cytotoxicity in cancer cell lines) to link structural changes to functional outcomes .

Q. What strategies mitigate degradation during long-term stability studies in biological buffers?

  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
  • Temperature Control : Store solutions at -80°C in amber vials to prevent photodegradation .
  • LC-MS Monitoring : Track degradation products (e.g., sulfonic acid derivatives) weekly over 4–6 weeks .

Q. How can computational modeling predict off-target interactions for this compound?

  • Pharmacophore Screening : Generate 3D pharmacophores (e.g., sulfonyl oxygen as hydrogen bond acceptor) and screen against DrugBank using MOE .
  • Machine Learning : Train Random Forest models on ChEMBL bioactivity data to rank potential off-targets (e.g., GPCRs, ion channels) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to non-target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.